Pyrrolidine-3-carboxylic acid diethylamide HCl
Description
Pyrrolidine-3-carboxylic acid diethylamide HCl is a synthetic pyrrolidine derivative characterized by a pyrrolidine ring substituted with a carboxylic acid diethylamide group and a hydrochloride salt. The diethylamide modification replaces the carboxylic acid’s hydroxyl group with a diethylamine moiety, likely enhancing lipophilicity and altering receptor interactions. The HCl salt improves aqueous solubility, a common feature in pharmaceutical formulations .
Properties
IUPAC Name |
N,N-diethylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-5-6-10-7-8;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDJLXAQYBDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Pyrrolidine-3-carboxylic Acid Derivatives
One common approach is the amidation of pyrrolidine-3-carboxylic acid or its esters with diethylamine, followed by salt formation with hydrochloric acid.
Step 1: Activation of Pyrrolidine-3-carboxylic Acid
The carboxylic acid is activated using coupling agents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in solvents such as THF at low temperatures (0 °C) to form an activated intermediate.
Step 2: Amidation
Diethylamine is added to the activated intermediate, allowing nucleophilic attack on the activated carboxyl group, forming the diethylamide linkage.
Step 3: Hydrochloride Salt Formation
The free base diethylamide is treated with hydrochloric acid in an organic solvent such as ethyl acetate or methanol under cooling conditions to precipitate the hydrochloride salt.
This method yields the hydrochloride salt as a solid, which can be filtered and dried under vacuum to obtain a pure compound with high yield and purity.
Enantioselective Synthesis via Asymmetric Michael Addition
For chiral pyrrolidine-3-carboxylic acid derivatives, asymmetric Michael addition reactions have been developed:
Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates catalyzed by organocatalysts yields 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee).
Subsequent functional group transformations convert these intermediates into the desired diethylamide hydrochloride salts.
This approach is advantageous for producing enantiomerically pure compounds required in pharmaceutical applications.
Multi-step Synthesis from Halogenated Precursors (Patent Methods)
Patents describe methods starting from halogenated pyrrolidine derivatives:
For example, 3-bromo-(2S)-methylpropionyl pyrrolidine-2-carboxylic acid is synthesized by reacting 3-bromo-2-methylpropanoic acid with methyl chloroformate in methylene chloride at low temperature, followed by pyridine addition and controlled pH adjustments to isolate the intermediate.
Subsequent transformations including substitution reactions, coupling, and hydrogenation under moderate conditions yield pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity.
Final amidation and salt formation steps produce the diethylamide hydrochloride salt.
These methods emphasize temperature control, pH adjustments, and purification steps such as precipitation and filtration to ensure product quality.
Data Table: Summary of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |
|---|---|---|---|---|
| Amidation via COMU activation | COMU, DIPEA, THF, Diethylamine, HCl for salt | ~70-90 | Not specified | Mild conditions, efficient amidation |
| Asymmetric Michael Addition | Organocatalyst, nitroalkanes, 4-oxo-2-enoates | Not specified | Up to 97% ee | Enantioselective, two-step synthesis |
| Halogenated intermediate route | 3-Bromo-2-methylpropanoic acid, methyl chloroformate, pyridine, HCl | ~58-75 | >99% ee | Multi-step, requires low temperature, pH control |
| Salt formation | HCl in ethyl acetate or methanol, cooling | Quantitative | N/A | Precipitation of hydrochloride salt |
Detailed Research Findings and Notes
Reaction Conditions: Low temperatures (-15 °C to 0 °C) are critical in the activation and amidation steps to prevent side reactions and maintain stereochemical integrity.
Purification: Precipitation by adjusting pH and cooling overnight enhances purity. Filtration and washing with solvents such as hexane or ethanol are standard to remove impurities.
Enantiomeric Purity: Enantioselective hydrogenation and organocatalytic methods yield products with very high enantiomeric excess (>99% ee), often eliminating the need for further chiral resolution.
Stability: The hydrochloride salt form improves the chemical stability and handling properties of the diethylamide compound, as demonstrated in related pyrrolidine derivatives.
Scalability: Patent methods have been optimized for scale-up, with yields exceeding 70% and purity above 99%, suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3-carboxylic acid diethylamide HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Overview
Pyrrolidine-3-carboxylic acid diethylamide HCl is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing various bioactive molecules and pharmaceuticals. Its unique functional groups facilitate the formation of complex structures through diverse chemical reactions such as oxidation, reduction, and substitution.
- Catalysis : It is utilized as a catalyst in several organic reactions, enhancing reaction rates and selectivity.
2. Biology
- Enzyme Mechanisms : this compound is used in studies of enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates aids in understanding biochemical pathways .
- Bioactive Compound : It has been explored for its potential as a bioactive natural product, contributing to the development of new therapeutic agents.
3. Medicine
- Therapeutic Applications : The compound exhibits potential anticancer, anti-inflammatory, and antiviral activities. Its mechanism involves interaction with specific molecular targets, modulating their activity to produce desired biological effects .
- Inhibitors of Enoyl-ACP Reductase : Pyrrolidine carboxamides derived from this compound have been identified as potent inhibitors of InhA, an enzyme critical for bacterial fatty acid synthesis .
4. Industry
- Production of Fine Chemicals : It is employed in the production of fine chemicals due to its versatility in chemical reactions.
- Catalytic Processes : The compound acts as a catalyst in various industrial processes, improving efficiency and yield.
Case Studies
-
Enzyme Inhibition Study :
A study reported the discovery of pyrrolidine carboxamides as novel inhibitors of InhA through high-throughput screening. These compounds demonstrated significant inhibitory activity against bacterial growth, highlighting their potential for developing new antibiotics . -
Synthesis Optimization :
Research on the synthesis of chromenopyrrolidine units using pyrrolidine derivatives showed that the presence of specific functional groups improved reaction yields and enantioselectivity. This illustrates the compound's utility in creating complex molecules for medicinal chemistry . -
Biological Activity Assays :
Various assays have confirmed the anti-inflammatory properties of this compound. These studies involved testing its effects on inflammatory pathways in vitro, demonstrating its potential therapeutic applications .
Mechanism of Action
The mechanism of action of pyrrolidine-3-carboxylic acid diethylamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Variations and Substituents
The provided evidence highlights several pyrrolidine-3-carboxylic acid derivatives with diverse substituents, primarily focusing on aromatic or alkyl groups at the 4-position of the pyrrolidine ring. Key analogs include:
Key Observations:
- Ester vs. Amide Modifications: Methyl esters (e.g., ) and carboxamides (e.g., ) alter metabolic stability. Esters are prone to hydrolysis, whereas amides resist enzymatic degradation, extending half-life .
- Diethylamide vs. Carboxylic Acid: While direct diethylamide analogs are absent in the evidence, the conversion of carboxylic acid to amide derivatives (e.g., carboxamide in ) suggests increased bioavailability and CNS penetration due to reduced polarity.
Physicochemical Properties
- Solubility: HCl salts universally improve water solubility. For example, pyrrolidine-3-carboxylic acid HCl (CAS 953079-94-2) has a molecular weight of 151.59 g/mol and is readily soluble in aqueous media .
- Molecular Weight: Diethylamide derivatives are expected to have higher molecular weights (~220–280 g/mol) compared to carboxylic acid salts (e.g., 151.59 g/mol for CAS 953079-94-2) due to the addition of ethyl groups .
Pharmacokinetic Considerations
While pharmacokinetic data for pyrrolidine-3-carboxylic acid diethylamide HCl are unavailable in the evidence, analogs provide insights:
- Metabolism: Ester derivatives (e.g., methyl esters) undergo hydrolysis to carboxylic acids, whereas amides (e.g., carboxamide) exhibit slower metabolic clearance .
- Urinary Excretion: Lysergic acid diethylamide (LSD, ) shares a diethylamide group and shows extensive urinary metabolite recovery, suggesting similar pathways for pyrrolidine derivatives .
Biological Activity
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride (also known as diethyl 3-pyrrolidinecarboxylate hydrochloride) is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
1. Synthesis and Structural Characteristics
The synthesis of pyrrolidine-3-carboxylic acid derivatives typically involves asymmetric Michael addition reactions. For example, organocatalytic methods can yield highly enantiomerically enriched products, which are crucial for enhancing biological activity and specificity . The structural characteristics of pyrrolidine-3-carboxylic acid diethylamide hydrochloride include:
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 202.68 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with a carboxylic acid moiety and diethylamide substituents.
2. Biological Activity Overview
Pyrrolidine derivatives have been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Notably, pyrrolidine carboxamides have emerged as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis, which is critical for fatty acid synthesis in bacteria . This inhibition presents a promising avenue for developing new antituberculosis agents.
2.1 Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activities against various pathogens. For instance, compounds derived from pyrrolidine-3-carboxylic acid have shown efficacy against E. coli and other bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2.2 Anticancer Properties
Several studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For example, compounds synthesized from pyrrolidine-3-carboxylic acid demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The cytotoxicity is often attributed to the induction of apoptosis through caspase activation and disruption of tubulin polymerization .
Case Study 1: Inhibition of InhA Enzyme
A study conducted on pyrrolidine carboxamides revealed their ability to inhibit the InhA enzyme effectively. The lead compound exhibited over 160-fold improvement in potency through structural optimization. The inhibition was characterized by a dual hydrogen-bonding network involving the enzyme's active site residues and the NAD+ cofactor .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | InhA inhibition |
| Compound B | 0.8 | Disruption of fatty acid synthesis |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Research on the cytotoxic effects of pyrrolidine derivatives showed that certain compounds induced apoptosis in A549 cells at low micromolar concentrations (IC50 ~ 1 µM). This effect was linked to mitochondrial dysfunction and subsequent cytochrome c release into the cytosol, triggering apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Apoptotic Mechanism |
|---|---|---|---|
| Compound C | A549 | 1 | Caspase-3 activation |
| Compound D | MCF7 | 0.6 | Tubulin polymerization disruption |
4. Conclusion
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its role as an inhibitor of key enzymes like InhA positions it as a candidate for further development in therapeutic contexts, especially against resistant strains of bacteria such as Mycobacterium tuberculosis. Continued research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical use.
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR to identify diastereomeric splitting patterns (e.g., trans-4-fluorophenyl derivatives in ).
- X-ray crystallography : Definitive confirmation of absolute configuration, as applied to (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid ().
- Circular dichroism (CD) : To correlate optical activity with enantiomeric excess .
What strategies are effective in optimizing the enantiomeric excess (ee) of this compound during synthesis?
Advanced Research Question
- Chiral auxiliaries : Boc-protected intermediates () improve steric hindrance and ee (up to 95% reported).
- Dynamic kinetic resolution : Adjust pH and temperature to favor one enantiomer during ring closure.
- High-throughput screening : Test combinatorial libraries of catalysts (e.g., proline-derived organocatalysts) to identify optimal conditions .
How does the introduction of substituents on the pyrrolidine ring affect the compound’s pharmacological activity?
Advanced Research Question
Substituents like fluorophenyl or methyl groups alter bioactivity by modulating lipophilicity and receptor binding:
- Fluorophenyl derivatives (): Enhance blood-brain barrier penetration, as seen in neuropharmacological analogs.
- Methyl groups : Increase metabolic stability ().
- Carboxylic acid esterification : Ethyl esters () improve bioavailability but may reduce target affinity.
In vitro assays (e.g., receptor binding studies) are critical for structure-activity relationship (SAR) analysis .
What are the challenges in establishing reliable analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
- Matrix interference : Plasma proteins and metabolites can obscure detection. Mitigate via solid-phase extraction (SPE) or protein precipitation.
- Sensitivity limits : Use LC-MS/MS with deuterated internal standards (e.g., -labeled analogs) for quantification at ng/mL levels.
- Metabolite cross-reactivity : Separate parent compound from metabolites like hydroxylated derivatives using gradient HPLC () .
How can researchers mitigate byproduct formation during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
